molecular formula C9H9FO B1367029 2-[(4-Fluorophenyl)methyl]oxirane CAS No. 61396-62-1

2-[(4-Fluorophenyl)methyl]oxirane

Cat. No. B1367029
Key on ui cas rn: 61396-62-1
M. Wt: 152.16 g/mol
InChI Key: KAKVFQDCNJBRFO-UHFFFAOYSA-N
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Patent
US04120869

Procedure details

To a stirred mixture of 86 parts of 3-chlorobenzeneperoxoic acid and 650 parts of dichloromethane are added dropwise (slowly) 53 parts of 1-fluoro-4-(2-propenyl)benzene. Upon completion, stirring is continued overnight at room temperature. Then there are added dropwise 92 parts of a potassium carbonate solution and the layers are separated. The organic phase is washed with a sodium bisulfite solution, dried, filtered and evaporated, yielding 58.4 parts (98.5%) of 2-(4-fluorophenylmethyl)oxirane as an oily residue.
[Compound]
Name
86
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1C=C(C(OO)=[O:9])C=CC=1.[F:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][CH:20]=[CH2:21])=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+]>ClCCl>[F:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][CH:20]2[CH2:21][O:9]2)=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
86
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(=O)OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)CC=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
Upon completion, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers are separated
WASH
Type
WASH
Details
The organic phase is washed with a sodium bisulfite solution
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC1=CC=C(C=C1)CC1OC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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